Serotonin 5-HT3A Receptor Antagonist Activity: A Comparative IC50 Analysis
N-(2-Butoxybenzyl)-3-isopropoxyaniline exhibits measurable antagonist activity at the human 5-HT3A receptor, with a reported IC50 of 9,100 nM (9.1 μM) in a cellular assay [1]. This provides a specific, quantifiable baseline for this compound's activity. In contrast, a distinct structural analog from a patent series demonstrates far greater potency at the same target, with an IC50 of 0.740 nM [2]. This 12,000-fold difference in potency underscores the critical impact of specific structural features on target engagement and provides a clear selection criterion for researchers.
| Evidence Dimension | Antagonist activity at human 5-HT3A receptor |
|---|---|
| Target Compound Data | IC50 = 9,100 nM |
| Comparator Or Baseline | Structural analog (from patent US9303045): IC50 = 0.740 nM |
| Quantified Difference | ~12,300-fold less potent |
| Conditions | Target compound: HEK293 cells expressing human 5-HT3A, assessed as reduction in acetylcholine-induced activity. Comparator: Calcium flux assay in HEK293 cells. |
Why This Matters
This data defines the compound's potency window, allowing researchers to select it as a low-potency tool compound for mechanistic studies or to differentiate it from high-potency leads for specific experimental designs.
- [1] BindingDB. BDBM50211195: Antagonist activity at human 5-HT3A. View Source
- [2] BindingDB. BDBM221548: 5-HT3 antagonist activity. View Source
